molecular formula C8H6BrF3O B1451316 5-(Difluoromethoxy)-2-fluorobenzyl bromide CAS No. 1017779-36-0

5-(Difluoromethoxy)-2-fluorobenzyl bromide

Cat. No. B1451316
CAS RN: 1017779-36-0
M. Wt: 255.03 g/mol
InChI Key: IYQMYENSWWJQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethoxy)-2-fluorobenzyl bromide is a versatile organic compound that has been used in a wide range of scientific research applications. It is a colorless liquid with a boiling point of 211°C and a melting point of -60°C. This compound is highly soluble in most organic solvents, including ethanol, methanol, and ethyl acetate. It has a wide range of uses in organic synthesis, including the synthesis of difluoromethoxybenzyl derivatives and the preparation of fluorinated compounds.

Scientific Research Applications

Pharmaceutical Synthesis

5-(Difluoromethoxy)-2-fluorobenzyl bromide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethoxy group is particularly significant in the development of drugs that require enhanced metabolic stability and lipophilicity . For instance, it can be used in the synthesis of pantoprazole , a proton pump inhibitor used to treat gastrointestinal disorders .

Material Science

In material science, this compound serves as a precursor for creating polymers and coatings with specific fluorinated segments. These segments impart properties like chemical resistance and thermal stability, which are crucial for industrial applications .

Medical Imaging

The compound’s derivatives are explored for their potential use in medical imaging. For example, incorporating fluorine-18 labeled difluoromethoxy groups can create novel radiotracers for positron emission tomography (PET) imaging .

Chemical Synthesis

5-(Difluoromethoxy)-2-fluorobenzyl bromide: is used in late-stage difluoromethylation, a process that introduces difluoromethyl groups into organic molecules, enhancing their chemical properties. This is particularly useful in the synthesis of complex molecules, including those with potential therapeutic applications .

Environmental Science

The compound’s role in environmental science is linked to its use in synthesizing molecules that can interact with environmental pollutants. Researchers are investigating its derivatives for their ability to bind and neutralize harmful substances in the environment .

properties

IUPAC Name

2-(bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQMYENSWWJQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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